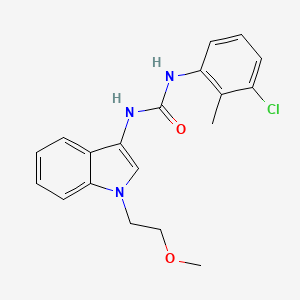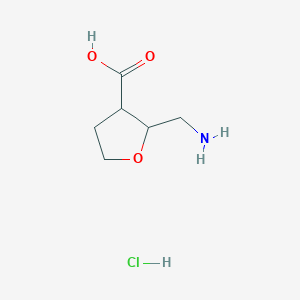
1-(3-chloro-2-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloro-2-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by its complex structure, which includes a chlorinated phenyl ring, a methoxyethyl group, and an indole moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
The synthesis of 1-(3-chloro-2-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-2-methylaniline and 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid.
Formation of Urea Linkage: The key step involves the formation of the urea linkage. This can be achieved by reacting the amine group of 3-chloro-2-methylaniline with the isocyanate derivative of 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid under controlled conditions.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere, using solvents like dichloromethane or tetrahydrofuran, and may require catalysts or reagents such as triethylamine to facilitate the reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of automated reactors and purification techniques like recrystallization or chromatography.
Analyse Chemischer Reaktionen
1-(3-Chloro-2-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives with altered biological activities.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, which may reduce specific functional groups within the molecule.
Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols, leading to a variety of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure selective and efficient transformations. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: The compound has shown promise in biological assays, where it may exhibit activities such as enzyme inhibition or receptor modulation.
Medicine: Preliminary studies suggest potential therapeutic applications, including anti-inflammatory, anticancer, or antimicrobial activities, although further research is needed to confirm these effects.
Industry: It may be used in the development of agrochemicals, pharmaceuticals, or specialty chemicals due to its unique structural features.
Wirkmechanismus
The mechanism by which 1-(3-chloro-2-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea exerts its effects is not fully understood but may involve interactions with specific molecular targets such as enzymes, receptors, or ion channels. The indole moiety is known to interact with various biological targets, potentially modulating signaling pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
When compared to other urea derivatives, 1-(3-chloro-2-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea stands out due to its unique combination of a chlorinated phenyl ring and an indole moiety. Similar compounds include:
1-(3-Chlorophenyl)-3-(1H-indol-3-yl)urea: Lacks the methoxyethyl group, which may result in different biological activities.
1-(2-Methylphenyl)-3-(1H-indol-3-yl)urea: Lacks the chlorine atom, potentially altering its reactivity and interactions.
1-(3-Chloro-2-methylphenyl)-3-(1H-indol-3-yl)urea: Lacks the methoxyethyl group, which may influence its solubility and bioavailability.
Eigenschaften
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c1-13-15(20)7-5-8-16(13)21-19(24)22-17-12-23(10-11-25-2)18-9-4-3-6-14(17)18/h3-9,12H,10-11H2,1-2H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSNDYSNRWMAGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NC2=CN(C3=CC=CC=C32)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid](/img/structure/B2734945.png)

![2-Chloro-N-[1-(2-methoxypyridin-4-yl)cyclopropyl]acetamide](/img/structure/B2734948.png)
![(E)-7-(but-2-en-1-yl)-1-(2-ethoxyethyl)-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2734949.png)

![1-[2-[[[(E)-4-(Dimethylamino)but-2-enoyl]amino]methyl]phenyl]piperidine-3-carboxamide](/img/structure/B2734954.png)
![2-[(4-Ethylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2734955.png)
![N-(2,4-dimethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2734956.png)
![1,1-Bis(4-chlorophenyl)-2-[(3-chlorophenyl)methylamino]ethanol](/img/structure/B2734957.png)
![Ethyl 5-amino-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2734959.png)
![1-(azepan-1-yl)-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one](/img/structure/B2734962.png)

![6-Bromo-5-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2734966.png)

